

preventing cupric hydroxide precipitation in Fehling's solution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cupric tartrate

Cat. No.: B1604005

[Get Quote](#)

Technical Support Center: Fehling's Solution

Welcome to the Technical Support Center for Fehling's Solution. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the preparation, use, and troubleshooting of Fehling's solution, with a core focus on preventing the unwanted precipitation of cupric hydroxide.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind Fehling's solution and the role of its components?

A1: Fehling's solution is a chemical reagent used to differentiate between reducing and non-reducing sugars, and between aldehydes and ketones. It consists of two separately prepared solutions, Fehling's A and Fehling's B, which are mixed in equal volumes immediately before use.

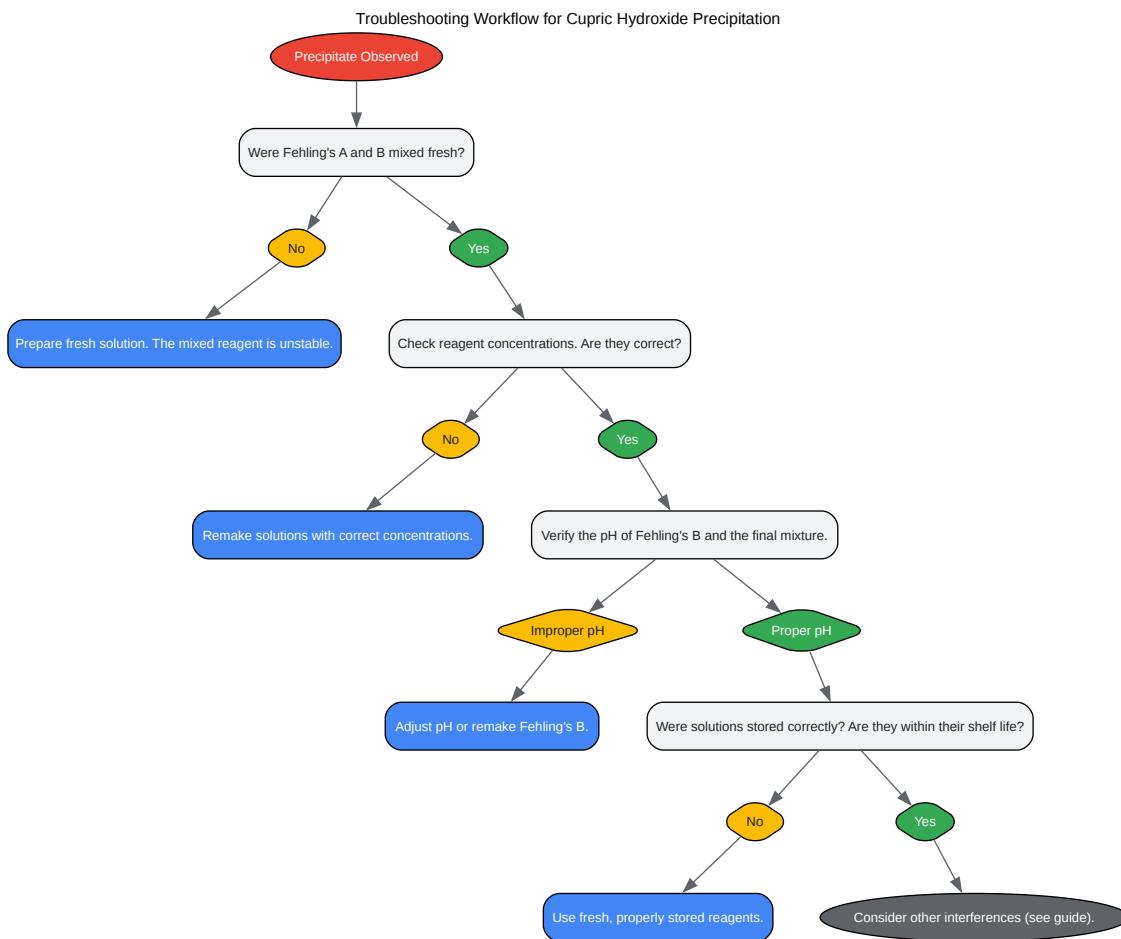
- Fehling's A is an aqueous solution of copper(II) sulfate, providing the Cu^{2+} ions that act as the oxidizing agent.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Fehling's B is an alkaline solution of potassium sodium tartrate (Rochelle salt) and sodium hydroxide.[\[1\]](#)[\[3\]](#) The sodium hydroxide provides the alkaline medium necessary for the redox reaction, while the Rochelle salt is a crucial chelating agent.[\[1\]](#)[\[4\]](#) The tartrate ions form a stable, deep blue bis(tartrato)cuprate(II) complex with the Cu^{2+} ions.[\[1\]](#)[\[5\]](#) This chelation

prevents the precipitation of insoluble copper(II) hydroxide (Cu(OH)_2) in the highly alkaline environment.[4]

During a positive test, the aldehyde or α -hydroxy ketone in the sample reduces the complexed copper(II) ions to copper(I) ions, which then precipitate as red copper(I) oxide (Cu_2O).[6][7]

Q2: Why is it critical to prepare Fehling's solution fresh by mixing solutions A and B just before an experiment?

A2: The bis(tartrato)cuprate(II) complex, which is the active component in the final Fehling's solution, is not stable over time.[6] In the strongly alkaline conditions provided by Fehling's B, the complex will slowly decompose, leading to the precipitation of copper(II) hydroxide.[6] To ensure the reagent's efficacy and prevent false-negative results or ambiguous observations, it is imperative to mix Fehling's A and B solutions in equal volumes immediately before performing the test.[1][2]


Q3: What is the recommended storage and shelf life for the individual Fehling's solutions?

A3: Fehling's A and Fehling's B solutions are stable when stored separately.[8] They should be kept in tightly stoppered bottles to prevent contamination and evaporation.[1][8] While the shelf life can vary based on storage conditions, a fair shelf life is generally expected.[9] One source suggests a shelf life of 2 years from the date of manufacture for Fehling's Solution B when stored at 15-25°C.[10] It is recommended to store the solutions in a cool, dry, and well-ventilated area.[11]

Troubleshooting Guide: Preventing Cupric Hydroxide Precipitation

Unwanted precipitation of cupric hydroxide (a pale blue solid) can interfere with the interpretation of Fehling's test. This guide provides a systematic approach to diagnosing and resolving this issue.

Visual Aid: Troubleshooting Workflow

[Click to download full resolution via product page](#)

Caption: A logical workflow for diagnosing the cause of cupric hydroxide precipitation.

Common Causes and Solutions

Issue	Potential Cause	Recommended Action
Immediate Precipitation Upon Mixing	Incorrect concentration of Rochelle salt in Fehling's B (insufficient to chelate all Cu^{2+} ions).	Prepare fresh Fehling's B solution, ensuring the correct amount of potassium sodium tartrate is used.
Excessively high concentration of NaOH in Fehling's B, leading to a pH that overwhelms the chelating capacity of the tartrate.	Remake Fehling's B with the correct concentration of NaOH . Verify the pH is within the recommended range (typically 12.5-13.5). ^[10]	
Precipitation After a Short Time	The mixed Fehling's solution was prepared in advance and has started to decompose.	Always mix equal volumes of Fehling's A and B immediately before use. ^[1]
Precipitation During Heating (Without Sample)	Degradation of Rochelle salt in an old or improperly stored Fehling's B solution.	Use fresh Fehling's B solution. Store individual solutions in tightly sealed containers in a cool, dark place.
Contamination of glassware or reagents.	Ensure all glassware is scrupulously clean. Use high-purity water and reagents for solution preparation.	
Inconsistent Results	Variations in heating temperature and duration.	Use a temperature-controlled water bath for consistent heating (e.g., 60°C). ^[3] Standardize the heating time for all samples.

Experimental Protocols

Preparation of Fehling's Solutions

This protocol outlines the standard procedure for preparing the individual Fehling's solutions.

Fehling's Solution A

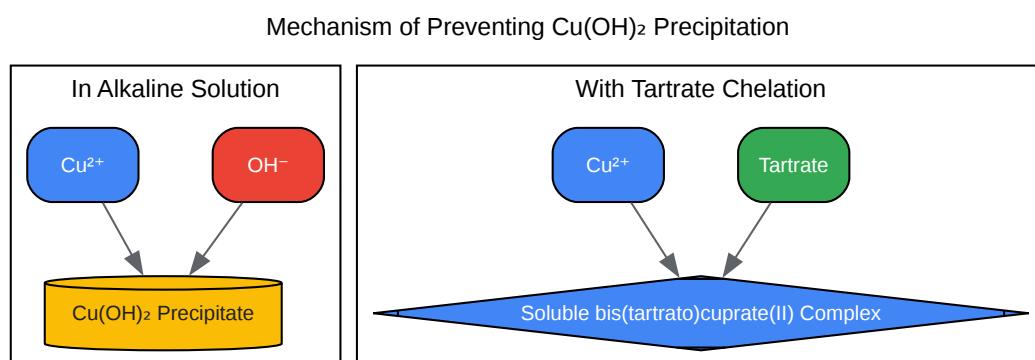
- Weigh 34.66 g of copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$).[\[12\]](#)
- Dissolve the copper sulfate in distilled water.
- Add a few drops of dilute sulfuric acid to prevent the hydrolysis of the copper salt.[\[13\]](#)
- Make up the final volume to 500 mL with distilled water.
- Store in a clearly labeled, tightly stoppered bottle.

Fehling's Solution B

- Weigh 173 g of potassium sodium tartrate (Rochelle salt) and 50 g of sodium hydroxide (NaOH).[\[12\]](#)
- Dissolve both reagents in distilled water.
- Make up the final volume to 500 mL with distilled water.
- Store in a clearly labeled, tightly stoppered bottle.

Fehling's Test for Reducing Sugars

- In a test tube, mix equal volumes of Fehling's solution A and Fehling's solution B (e.g., 1 mL of each). The resulting solution should be a clear, deep blue.[\[1\]](#)
- Add a small amount of the test sample to the freshly prepared Fehling's solution.
- Place the test tube in a boiling water bath and heat for a few minutes.[\[1\]](#)
- Observe any color change. A positive result is indicated by the formation of a reddish-brown precipitate of copper(I) oxide.[\[14\]](#) A negative result is the absence of this precipitate, with the solution remaining blue.[\[15\]](#)


Data Presentation

Factors Affecting the Stability of Fehling's Solution

Parameter	Condition	Effect on Stability	Recommendation
pH	Highly Alkaline (pH > 13)	<p>The copper-tartrate complex is stable in a strongly alkaline medium, which is necessary for the redox reaction.[5][16] However, excessively high pH can promote the precipitation of Cu(OH)₂.</p>	<p>Maintain the pH of the final mixed solution within the optimal range for the reaction while ensuring complete chelation. The pH of Fehling's B is typically between 12.5 and 13.5.[10]</p>
Temperature	Elevated Temperatures	<p>Heating is required to initiate the reaction with reducing sugars. [17] However, prolonged heating of Fehling's solution alone can lead to auto-reduction and the formation of a black precipitate of cupric oxide.[4]</p>	<p>Heat the mixture of Fehling's solution and the sample in a controlled manner, such as in a water bath at a consistent temperature (e.g., 60°C), and for a standardized duration. [3]</p>
Concentration of Rochelle Salt	Insufficient Concentration	<p>If the concentration of tartrate ions is too low, they will not be able to effectively chelate all the Cu²⁺ ions, leading to the precipitation of Cu(OH)₂.</p>	<p>Adhere strictly to the recommended concentrations in the preparation protocol for Fehling's B.</p>
Storage of Mixed Solution	Storing the pre-mixed solution	<p>The bis(tartrato)cuprate(II) complex is unstable and will decompose over time, leading to</p>	<p>Always prepare the final Fehling's solution fresh by mixing equal volumes of Fehling's A and B immediately before use.[1]</p>

the precipitation of
 $\text{Cu}(\text{OH})_2$.^[6]

Visualizing the Chemistry Chelation of Copper(II) Ions by Tartrate

[Click to download full resolution via product page](#)

Caption: How tartrate chelation prevents cupric hydroxide precipitation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [byjus.com](https://www.byjus.com) [byjus.com]
- 2. Fehling's solution: Preparation, Tests and Application allen.in
- 3. mlsu.ac.in [mlsu.ac.in]

- 4. microbenotes.com [microbenotes.com]
- 5. researchgate.net [researchgate.net]
- 6. Fehling's solution - Wikipedia [en.wikipedia.org]
- 7. issr.edu.kh [issr.edu.kh]
- 8. Fehling's solution - Sciencemadness Wiki [sciencemadness.org]
- 9. Fehlings Solution B SDS (Safety Data Sheet) | Flinn Scientific [flinnsi.com]
- 10. dravyom.com [dravyom.com]
- 11. westliberty.edu [westliberty.edu]
- 12. grokipedia.com [grokipedia.com]
- 13. Fehling's Solution - GeeksforGeeks [geeksforgeeks.org]
- 14. byjus.com [byjus.com]
- 15. onlinesciencenotes.com [onlinesciencenotes.com]
- 16. mdpi.com [mdpi.com]
- 17. quora.com [quora.com]
- To cite this document: BenchChem. [preventing cupric hydroxide precipitation in Fehling's solution]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1604005#preventing-cupric-hydroxide-precipitation-in-fehling-s-solution\]](https://www.benchchem.com/product/b1604005#preventing-cupric-hydroxide-precipitation-in-fehling-s-solution)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com